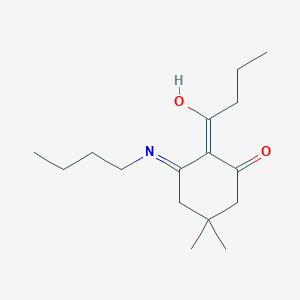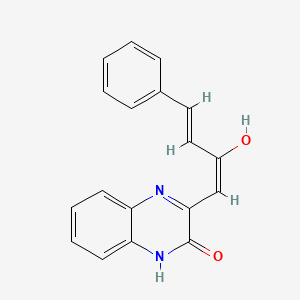
3-(butylamino)-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one
Vue d'ensemble
Description
3-(butylamino)-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one, also known as BB-2116, is a chemical compound that has been extensively studied for its potential applications in scientific research. BB-2116 belongs to the class of cyclohexenone derivatives, which have been shown to possess various biological activities such as anti-inflammatory, antitumor, and antiviral properties. In
Applications De Recherche Scientifique
3-(butylamino)-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. One of the main areas of research has been its anti-inflammatory properties, which have been demonstrated in several in vitro and in vivo studies. 3-(butylamino)-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, tumor necrosis factor-α, and interleukin-6, and to reduce the expression of cyclooxygenase-2, a key enzyme involved in the inflammatory response.
Another area of research has been the antitumor activity of 3-(butylamino)-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one. Several studies have demonstrated that 3-(butylamino)-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one can inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
The mechanism of action of 3-(butylamino)-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in inflammation and cancer. 3-(butylamino)-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the inflammatory response, as well as the phosphatidylinositol 3-kinase/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-(butylamino)-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and antitumor properties, 3-(butylamino)-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one has been shown to have antioxidant activity, which may contribute to its protective effects against oxidative stress. 3-(butylamino)-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one has also been shown to modulate the activity of various enzymes involved in lipid metabolism, such as acyl-CoA synthetase and acyl-CoA oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(butylamino)-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one for lab experiments is its relatively low toxicity and high solubility in aqueous solutions, which makes it suitable for in vitro and in vivo studies. However, one of the main limitations is its relatively low stability, which may limit its use in long-term experiments.
Orientations Futures
There are several potential future directions for research on 3-(butylamino)-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is the development of new derivatives with improved stability and bioactivity. Another area is the identification of the molecular targets and signaling pathways involved in the anti-inflammatory and antitumor effects of 3-(butylamino)-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one, which may provide new insights into the mechanisms of these diseases. Finally, the potential applications of 3-(butylamino)-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one in other areas, such as neurodegenerative diseases and metabolic disorders, warrant further investigation.
Propriétés
IUPAC Name |
(2E)-3-butylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-5-7-9-17-12-10-16(3,4)11-14(19)15(12)13(18)8-6-2/h18H,5-11H2,1-4H3/b15-13+,17-12? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBLKMZUYYBRAP-QXVZLFLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C1CC(CC(=O)C1=C(CCC)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN=C\1CC(CC(=O)/C1=C(\CCC)/O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660898 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [2-[(3-chlorobenzoyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B3719721.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B3719731.png)
![5-(4-chloro-3-nitrobenzylidene)-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3719735.png)
![N-(3-chloro-4-methoxyphenyl)-N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B3719739.png)
![6-methyl-3-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,2,4-triazin-5(4H)-one](/img/structure/B3719743.png)

![ethyl 5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3719749.png)
![8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(4-methoxyphenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B3719755.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3719762.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-chlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3719763.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3719769.png)
![methyl 5-[(tert-butylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B3719774.png)
![methyl 5-{[(4-methoxyphenyl)amino]methylene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B3719781.png)
